molecular formula C15H18OSi B12106679 (Methoxymethyl)(methyl)diphenylsilane

(Methoxymethyl)(methyl)diphenylsilane

Cat. No.: B12106679
M. Wt: 242.39 g/mol
InChI Key: ZOYKQGYFQVOLQH-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Contemporary Organic Synthesis

Organosilicon compounds have become indispensable tools in modern organic synthesis, serving a multitude of roles from protecting groups to versatile synthetic intermediates. gelest.comthieme-connect.comchemicalbook.com Their widespread use stems from the unique properties of the silicon atom, which can form stable bonds with carbon and a variety of heteroatoms. A key application of organosilicon compounds is in the protection of functional groups, particularly alcohols, amines, and carboxylic acids. gelest.comthieme-connect.comencyclopedia.pub The ability to introduce and remove silyl (B83357) protecting groups under specific and often mild conditions allows for complex molecular transformations to be carried out with high selectivity. gelest.com Beyond their role as protecting groups, organosilanes are also pivotal in a range of carbon-carbon bond-forming reactions and as reducing agents. fishersci.caacs.org

Historical Development of Alkoxysilanes as Synthetic Reagents

The journey of alkoxysilanes as synthetic reagents is deeply intertwined with the broader history of organosilicon chemistry, which saw significant expansion in the mid-20th century. acs.org Initially explored for their material properties, the synthetic utility of alkoxysilanes gained prominence as chemists recognized their potential in a variety of chemical transformations. acs.orgresearchgate.net The development of methods for the direct synthesis of alkoxysilanes from silicon metal and alcohols marked a significant step forward, providing more accessible routes to these valuable compounds. researchgate.net Over the years, research has focused on refining the synthesis of functionalized alkoxysilanes and expanding their applications, including their use as coupling partners in cross-coupling reactions and as precursors for the generation of reactive silanol (B1196071) intermediates. fishersci.canih.gov The evolution of alkoxysilane chemistry continues, with ongoing efforts to develop more sustainable and efficient synthetic methods. acs.orggoogle.com

Structural Attributes and Anticipated Reactivity Paradigms of (Methoxymethyl)(methyl)diphenylsilane within Organosilane Chemistry

This compound possesses a unique combination of structural features that dictate its anticipated reactivity. The central silicon atom is bonded to two phenyl groups, a methyl group, and a methoxymethyl group. The presence of the methoxy (B1213986) group makes this compound an alkoxysilane.

The reactivity of this compound is expected to be influenced by several factors:

Silicon-Oxygen Bond: The Si-O bond in the methoxymethyl group is susceptible to cleavage. This is a characteristic reactivity pathway for alkoxysilanes, which can undergo hydrolysis to form silanols. This reactivity is central to their use in sol-gel processes and as surface modifying agents.

Nucleophilic Attack at Silicon: The silicon atom, being more electropositive than carbon, is a potential site for nucleophilic attack. The presence of the electronegative oxygen atom of the methoxy group can further enhance this electrophilicity.

Reactivity of the Methoxymethyl Group: The C-O bond within the methoxymethyl group could also participate in reactions, for instance, acting as a source of a methoxymethyl anion or radical under appropriate conditions.

Influence of Phenyl and Methyl Groups: The phenyl groups are bulky and will exert steric influence on the reactivity at the silicon center. Electronically, they can stabilize adjacent charges through resonance. The methyl group is a simple alkyl substituent with a minor electron-donating effect.

Based on these attributes, this compound is anticipated to participate in reactions typical of alkoxysilanes, such as hydrolysis and condensation. It may also serve as a precursor for the generation of silylating agents or other reactive silicon species. The specific combination of substituents could offer unique selectivity in certain transformations compared to more common alkoxysilanes.

Research Scope and Methodological Approach of the Academic Outline

This article will focus exclusively on the chemical compound this compound. The scope is strictly limited to the topics outlined in the section headings and subheadings. The information presented is based on a methodical review of available scientific literature and chemical data sources. The aim is to provide a detailed and scientifically accurate overview of the compound's place within organosilicon chemistry, its structural characteristics, and its expected reactivity.

Compound Information Table

Compound NameCAS Number
This compound18407-48-2
Chloro(methyl)diphenylsilane144-79-6
(Methoxymethyl)trimethylsilane14704-14-4
Diphenylmethylsilane776-76-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18OSi

Molecular Weight

242.39 g/mol

IUPAC Name

methoxymethyl-methyl-diphenylsilane

InChI

InChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

ZOYKQGYFQVOLQH-UHFFFAOYSA-N

Canonical SMILES

COC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of Methoxymethyl Methyl Diphenylsilane

Strategies for Selective Carbon-Silicon Bond Formation in Organosilane Synthesis

The construction of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry. For a molecule with multiple, different substituents like (Methoxymethyl)(methyl)diphenylsilane, the selective and sequential formation of these bonds is critical. Several fundamental strategies are available, each with distinct advantages and limitations.

Grignard Reactions: The reaction between an organomagnesium halide (Grignard reagent) and a halosilane is a classic and widely used method for C-Si bond formation. gelest.com The high reactivity of Grignard reagents allows for the alkylation or arylation of silicon halides. gelest.com For a target like this compound, a multi-step Grignard-based synthesis is conceivable, where different Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium chloride) are added sequentially to a silicon tetrachloride or trichlorosilane precursor. Controlling the stoichiometry and reaction conditions is essential to prevent over-substitution and achieve the desired unsymmetrical product. gelest.com For partial substitution, a "reverse addition" protocol, where the Grignard reagent is added to the silane (B1218182), is often preferred. gelest.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds offer a highly reactive source of carbanions for nucleophilic attack on silicon halides. They are often used when Grignard reagents are not effective. However, their high reactivity can make selectivity a challenge, often leading to mixtures of products if multiple reactive sites are present. nsf.gov

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. researchgate.netmdpi.com While not directly applicable for introducing simple methyl or phenyl groups, it is a powerful method for creating more complex C-Si linkages. It is a key industrial process, often catalyzed by platinum complexes. mdpi.com

Palladium-Catalyzed Cross-Coupling: More recent advancements include the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents. This method offers high selectivity for the formation of methyl-silicon bonds from di-, tri-, and tetrachlorosilanes, which can be challenging with traditional Grignard or organolithium reagents due to their high reactivity. sci-hub.se

Biocatalysis: A novel and environmentally friendly approach involves the use of enzymes to catalyze C-Si bond formation. Heme proteins, such as cytochrome c, have been shown to catalyze the insertion of carbenes into silicon-hydrogen bonds under physiological conditions. nih.govnih.gov This biocatalytic method provides a highly selective route to producing enantiopure organosilicon compounds. nih.govnih.gov

Precursor Selection and Reaction Pathway Design for this compound

The synthesis of this compound can be approached through several reaction pathways, with the choice of precursors being paramount to the success and efficiency of the synthesis. A common strategy involves the stepwise substitution of chloro- or alkoxy- groups on a central silicon atom.

A plausible and widely practiced pathway is based on Grignard chemistry, starting from a readily available dichlorosilane.

Pathway Example: Grignard Route

Starting Material: Dichlorodiphenylsilane or Dichloromethylphenylsilane.

Step 1: The first step would involve the reaction of Dichlorodiphenylsilane with one equivalent of a methoxymethyl Grignard reagent (CH₃OCH₂MgCl). This reagent can be prepared from methoxymethyl chloride and magnesium. This step forms Chloro(methoxymethyl)diphenylsilane.

Step 2: The subsequent reaction of Chloro(methoxymethyl)diphenylsilane with a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), would yield the final product, this compound.

Alternatively, the synthesis could commence with Dichloromethylphenylsilane, reacting it first with phenylmagnesium bromide and then with the methoxymethyl nucleophile. The order of addition of the Grignard reagents can be varied to optimize the yield and purity of the final product.

The table below outlines potential precursors and their roles in the synthesis.

PrecursorFormulaRole in Synthesis
DichlorodiphenylsilaneCl₂Si(C₆H₅)₂Starting material providing the diphenyl-silicon core.
DichloromethylphenylsilaneCl₂Si(CH₃)(C₆H₅)Alternative starting material.
Methoxymethyl chlorideCH₃OCH₂ClPrecursor for the methoxymethyl Grignard reagent.
Phenylmagnesium bromideC₆H₅MgBrGrignard reagent for introducing phenyl groups.
Methylmagnesium chlorideCH₃MgClGrignard reagent for introducing the methyl group.
(Chloromethyl)trimethylsilaneClCH₂Si(CH₃)₃A related organosilicon reagent used in various syntheses. sigmaaldrich.com
DiphenylmethylchlorosilaneClSi(CH₃)(C₆H₅)₂An important intermediate in organosilicon synthesis. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters that require careful control include temperature, solvent, stoichiometry of reagents, and reaction time. osti.gov

For a Grignard-based synthesis of this compound, several factors would be considered for optimization:

Solvent: The choice of solvent is critical for Grignard reactions. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used to stabilize the Grignard reagent. THF can sometimes promote side reactions like halide exchange. gelest.com

Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but low temperatures may be required during the addition of reagents to control the reaction's exothermicity and improve selectivity.

Reagent Addition: As mentioned, "reverse addition" (adding the Grignard reagent to the chlorosilane) is often employed to favor monosubstitution and prevent the formation of fully substituted silanes. gelest.com The rate of addition must be carefully controlled.

Stoichiometry: Precise control over the molar ratios of the chlorosilane and the Grignard reagent is essential for selective substitution. Using a slight excess of the Grignard reagent can ensure complete conversion of the starting material, but a large excess can lead to undesired multiple substitutions.

The following table illustrates hypothetical optimization parameters for the second step of the proposed Grignard synthesis: the reaction of Chloro(methoxymethyl)diphenylsilane with methylmagnesium chloride.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)TolueneEther/THF are standard for Grignard stability. Toluene is less common but may be used in industrial processes.
Temperature 0 °CRoom Temperature (25 °C)-20 °CLower temperatures generally increase selectivity and reduce side products.
CH₃MgCl (equivalents) 1.1 eq1.5 eq1.0 eqA slight excess (1.1 eq) is often optimal. Higher amounts risk side reactions.
Reaction Time 2 hours6 hours12 hoursMonitored by techniques like GC-MS to determine when the reaction is complete.

Innovations in Catalyst Development for the Preparation of this compound

While direct C-Si bond formation via Grignard reagents does not typically require a catalyst, related and more advanced synthetic routes rely heavily on catalysis. Innovations in catalyst design offer milder reaction conditions, higher selectivity, and broader functional group tolerance.

Hydrosilylation Catalysts: The hydrosilylation reaction is one of the most important methods for synthesizing organosilicon compounds. researchgate.net Platinum-based catalysts are widely used, with notable examples being Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. researchgate.netmdpi.com These catalysts are highly efficient for the addition of Si-H bonds across double bonds. While not directly used to form the methyl-Si or phenyl-Si bonds in the target molecule, they represent a major area of catalytic C-Si bond formation.

Palladium-Based Catalysts for Cross-Coupling: A significant innovation is the use of palladium catalysts for the cross-coupling of chlorosilanes with organometallic reagents. sci-hub.se For example, a combination of a palladium precursor like [Pd(C₃H₅)Cl]₂ and a phosphine ligand such as DavePhos has been shown to effectively catalyze the selective methylation of various chlorosilanes using organoaluminum reagents. sci-hub.se This approach offers a powerful alternative to traditional methods, with potentially higher selectivity.

The table below compares different catalytic systems used in organosilane synthesis.

Catalyst SystemReaction TypeAdvantages
Speier's Catalyst (H₂PtCl₆) HydrosilylationReadily available, effective for many substrates.
Karstedt's Catalyst HydrosilylationHigh catalytic activity, soluble in non-polar organic solvents. researchgate.net
[Pd(C₃H₅)Cl]₂ / DavePhos Cross-CouplingHigh selectivity in methylation of chlorosilanes, avoids highly reactive Grignard/organolithium reagents. sci-hub.se
Heme Proteins (e.g., Cytochrome c) Biocatalytic Carbene InsertionEnvironmentally friendly, operates in physiological conditions, high stereoselectivity. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of organosilane synthesis, this involves developing methods that are more efficient, use less hazardous materials, and generate less waste.

Direct Process: The industrial production of many foundational organosilanes, like dimethyldichlorosilane, relies on the Müller-Rochow direct process, which reacts elemental silicon with alkyl halides. mdpi.com While historically significant, this process often involves chlorinated reagents. Modern research focuses on chlorine-free syntheses, for instance, by reacting silicon directly with alcohols or dimethyl ether, which represents a greener alternative to traditional chlorosilanes. mdpi.comrsc.orgresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as hydrosilylation, often have high atom economy as they are addition reactions with no byproducts.

Safer Solvents and Reagents: A key goal is to replace hazardous solvents and reagents. This could involve using less toxic organometallic reagents than traditional ones or developing solvent-free reaction conditions. Mechanochemical synthesis, where reactions are induced by mechanical force in a high-pressure reactor, can reduce or eliminate the need for solvents. rsc.org

Biocatalysis: The use of enzymes to form C-Si bonds is a prime example of green chemistry. nih.govnih.gov These reactions occur in water under mild conditions, avoiding the need for harsh reagents and organic solvents. The high selectivity of enzymes can also reduce the formation of byproducts and simplify purification processes. nih.gov

Applying these principles to the synthesis of this compound would favor pathways that avoid chlorinated intermediates, minimize solvent use, and employ catalytic methods where possible to improve efficiency and reduce waste.

Reactivity Profiles and Transformative Applications of Methoxymethyl Methyl Diphenylsilane in Advanced Organic Synthesis

Postulated Role as a Versatile Synthon in Carbon-Carbon Bond Forming Reactions

The core of (methoxymethyl)(methyl)diphenylsilane's potential lies in the generation of an α-silyl carbanion, specifically the (methoxymethyl)diphenylsilylmethyl anion. This nucleophilic species could theoretically be formed through deprotonation of the methyl group adjacent to the silicon atom using a strong base, such as an organolithium reagent. This highly reactive intermediate would be the key to its utility in forming new carbon-carbon bonds.

Theoretical Applications in Allylation and Propargylation Reactions

Theoretically, the (methoxymethyl)diphenylsilylmethyl carbanion could act as a potent nucleophile in reactions with allyl and propargyl halides or other suitable electrophiles. This would result in the formation of a new carbon-carbon bond, yielding allylated or propargylated silanes. These products could then potentially undergo further transformations, such as the Peterson olefination, to generate dienes or enynes. However, specific studies detailing these reactions with this compound are not present in the current body of scientific literature.

Anticipated Nucleophilic Additions to Carbonyl Compounds and Imines

Based on the well-established Peterson olefination reaction, the lithium or magnesium derivative of this compound would be expected to add to aldehydes and ketones. This addition would form a β-hydroxysilane intermediate. Subsequent elimination, which can be controlled by the choice of acidic or basic conditions, would yield the corresponding alkene. The stereochemical outcome of this elimination is a key feature of the Peterson olefination.

Similarly, the addition of the α-silyl carbanion to imines or their derivatives would be expected to produce β-aminosilanes. These intermediates could then be converted to enamines or other nitrogen-containing compounds. While this reactivity is well-documented for other α-silyl carbanions, specific examples utilizing this compound are not available.

Prospective Utility in Cross-Coupling Methodologies for C-C Bond Construction

The transmetalation of the (methoxymethyl)diphenylsilylmethyl lithium or Grignard reagent to other metals, such as zinc, copper, or boron, could generate organometallic species suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Stille, or Suzuki-Miyaura couplings). These reactions would enable the formation of a carbon-carbon bond between the silylmethyl fragment and various organic electrophiles, such as aryl or vinyl halides. This would provide a pathway to more complex organosilicon compounds. At present, there is no specific data confirming the use of this compound in such cross-coupling strategies.

Hypothetical Involvement in Heteroatom Functionalization and Rearrangement Processes

Beyond carbon-carbon bond formation, the reactivity of the silicon center and the adjacent methoxymethyl group suggests potential for heteroatom functionalization.

Theoretical Reactions with Oxygen-Containing Electrophiles for Ether and Acetal Synthesis

The silicon-carbon bond in organosilanes can be cleaved under certain oxidative conditions. It is conceivable that the (methoxymethyl)diphenylsilylmethyl group could be transformed into a hydroxymethyl group or its equivalent. Furthermore, the methoxymethyl group itself is a protected form of a hydroxyl group and could potentially be cleaved under specific acidic conditions, although this is less common for methoxymethyl ethers attached to silicon. Direct reactions with oxygen electrophiles to form ethers or acetals are not a commonly reported transformation for this class of compounds.

Postulated Transformations Involving Nitrogen-Containing Substrates

The interaction of this compound with nitrogen-containing substrates is another area where its reactivity could be theoretically applied. For instance, reactions with nitrogen-based electrophiles could potentially lead to the formation of aminated silane (B1218182) products. However, as with the other potential applications, there is a lack of specific research demonstrating these transformations.

Lack of Sufficient Data for Comprehensive Article on this compound

Following extensive and targeted searches for the chemical compound this compound, it has been determined that there is a significant lack of published scientific literature detailing its specific applications as outlined in the requested article structure. While general information and synthesis methods for related silane compounds are available, specific research on the reactivity and transformative applications of this compound in advanced organic synthesis is not sufficiently documented to fulfill the requirements of the proposed article.

The investigation into the compound's role in the "Preparation of Diverse Functionalized Organic Molecules" did not yield specific examples or methodologies where this compound is the key reagent. Similarly, searches for its use in "Stereoselective and Asymmetric Transformations," including the "Induction of Diastereoselectivity in Multi-Chiral Systems" and the "Development of Asymmetric Methodologies," did not provide any relevant research findings. The current body of scientific literature does not appear to feature this compound as a notable chiral auxiliary or a mediator of stereoselectivity.

Furthermore, there is no available information on the participation of this compound in "Cascade and Multicomponent Reactions." The exploration of its "Oxidative and Reductive Reactivity in Complex Synthesis" also returned no specific data or studies.

Due to the absence of concrete research data, detailed findings, and relevant data tables concerning the specific reactivity profiles of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate speculation and the inclusion of information not directly supported by scientific evidence, which would contravene the core principles of accuracy and factual reporting.

Therefore, the generation of the requested article, "," cannot be completed at this time.

Mechanistic Elucidation of Reactions Involving Methoxymethyl Methyl Diphenylsilane

Investigation of Reaction Pathways through In-situ Spectroscopic Analysis

In-situ (from Latin, "in the situation") spectroscopic analysis allows for the direct observation of a reaction mixture as it evolves, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring reactions in solution. By acquiring spectra at regular intervals, one can track the change in concentration of species containing NMR-active nuclei like ¹H, ¹³C, and ²⁹Si. In the context of (Methoxymethyl)(methyl)diphenylsilane reactions, such as hydrolysis or alcoholysis, real-time ¹H NMR can monitor the disappearance of the methoxy (B1213986) protons (CH₃O-) and the appearance of signals corresponding to the liberated methanol (B129727) and the resulting silanol (B1196071) (Ph₂MeSiOH) or new alkoxysilane.

Crucially, low-temperature NMR experiments can be employed to slow down the reaction, increasing the lifetime of any potential intermediates to concentrations detectable by the NMR spectrometer. For the acid-catalyzed cleavage of this compound, a protonated silyloxonium ion, [(CH₃OCH₂)Ph₂MeSi-OH]⁺, is a plausible intermediate. While often too fleeting to observe directly, its presence can be inferred from line broadening of reactant signals or through specialized techniques like Dynamic NMR (DNMR).

Mass spectrometry (MS), particularly when coupled with a "soft" ionization technique like Electrospray Ionization (ESI), is exceptionally sensitive for detecting charged or easily ionizable species in a reaction mixture. For reactions involving this compound, ESI-MS can be used to sample the reaction solution directly and in real-time.

This technique is ideal for identifying transient species that may be present at concentrations too low for NMR detection. For instance, in a catalyzed reaction, complexes between the silane (B1218182) and a catalyst, or protonated intermediates, could be directly observed. By monitoring the mass-to-charge ratio (m/z) of ions in the solution over time, a detailed picture of the reaction pathway can be constructed. A recent development involves using Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry for the direct measurement of competitive kinetic isotope effects, a method that could be applied to study enzymatic or chemical reactions of this silane with high precision. chemrxiv.org

Identification and Characterization of Reactive Intermediates and Transition States

The hydrolysis of this compound, particularly under acidic or basic conditions, is unlikely to proceed in a single step. The reaction involves the formation of short-lived, high-energy species known as reactive intermediates and passes through even more transient configurations called transition states.

Under acidic catalysis, the reaction is initiated by the protonation of the methoxy oxygen, forming a silyloxonium ion. This intermediate makes the silicon atom more electrophilic and susceptible to attack by a nucleophile (e.g., water). The subsequent nucleophilic attack proceeds through a five-coordinate silicon transition state, likely having a trigonal bipyramidal geometry. In this transition state, the incoming nucleophile and the leaving methoxymethyl group would occupy the apical positions.

Under basic catalysis, a nucleophile (e.g., hydroxide) directly attacks the silicon atom, also forming a pentacoordinate intermediate/transition state. The identification of these species is often indirect, relying on a combination of kinetic data, trapping experiments, and computational modeling to infer their structure and energy.

Kinetic Studies and Kinetic Isotope Effects (KIEs) for Mechanistic Insight

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration, temperature, or catalyst. For the reactions of this compound, determining the rate law can reveal the molecularity of the rate-determining step.

A more powerful tool for probing the transition state is the Kinetic Isotope Effect (KIE). This is measured by comparing the reaction rate of the normal substrate with one that has been isotopically labeled at a specific position (e.g., replacing ¹H with ²H or ¹²C with ¹³C).

Primary KIEs are observed when a bond to the isotope is broken in the rate-determining step. For example, studying the cleavage of a related deuterated substrate, (CD₃OCH₂)(methyl)diphenylsilane, would yield a KIE. A significant kH/kD > 1 would indicate that the C-O bond is being cleaved in the rate-limiting step.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. These effects provide insight into changes in hybridization or steric environment at the transition state. For instance, a small secondary deuterium (B1214612) isotope effect (kH/kD) of 1.00–1.11 is often consistent with an SN2-type mechanism. researchgate.net

The table below presents hypothetical KIE data for the hydrolysis of this compound, illustrating how such data can distinguish between possible mechanisms.

Isotopically Labeled SubstrateObserved KIE (k_light / k_heavy)Mechanistic Implication
(Methoxymethyl)(methyl)di(phenyl-d₅)silane1.02Minimal electronic change at the phenyl rings in the transition state.
(Methoxymethyl-d₃)(methyl)diphenylsilane1.15C-O bond cleavage is part of the rate-determining step (Primary KIE).
(Methoxymethyl)(methyl-d₃)diphenylsilane0.98Inverse secondary KIE, suggesting a more sterically crowded transition state around the methyl group.

This is an interactive data table based on hypothetical research findings.

Studies on analogous systems, such as the cleavage of substituted benzyltrimethylsilanes, have shown that KIEs can vary significantly with the electronic nature of the substituents, providing deep insight into the charge distribution at the transition state. rsc.org

Role of Solvent Effects and Catalytic Activation in Reaction Mechanisms

The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. For reactions involving this compound, which likely proceed through charged or highly polar intermediates and transition states, solvent polarity is a key factor.

Polar protic solvents (e.g., water, methanol) can stabilize charged species through hydrogen bonding, potentially lowering the activation energy. researchgate.net Conversely, nonpolar solvents (e.g., hexane, toluene) would disfavor the formation of charged intermediates, slowing the reaction or favoring a less polar, concerted pathway. The reaction of amines with trimethylsulfonium (B1222738) salts, for example, shows that an increase in solvent polarity leads to a higher activation free energy. researchgate.net

Catalytic activation is crucial for the cleavage of the Si-O bond under mild conditions.

Acid Catalysis: An acid (e.g., HCl, H₂SO₄) protonates the oxygen atom of the methoxymethyl group, making it a better leaving group and activating the silicon center towards nucleophilic attack.

Base Catalysis: A base (e.g., NaOH, F⁻) acts as a potent nucleophile, directly attacking the silicon atom to initiate the cleavage. The fluoride (B91410) ion is a particularly effective catalyst for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond.

Computational Validation of Proposed Reaction Mechanisms

Theoretical chemistry provides a powerful complement to experimental studies. Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway on a computer. mdpi.com This involves calculating the geometries and energies of reactants, products, transition states, and any intermediates.

For the hydrolysis of this compound, a computational study could:

Map the Potential Energy Surface: This visualizes the energy of the system as the reaction progresses from reactants to products, identifying the lowest energy path.

Characterize Transition States: By locating the saddle point on the potential energy surface, the exact geometry and vibrational frequencies of the transition state can be determined. A single imaginary frequency confirms a true transition state.

Validate Experimental KIEs: The vibrational frequencies from the computed ground state and transition state can be used to theoretically predict KIEs, which can then be compared with experimental values for validation.

Analyze Solvent Effects: By incorporating a polarizable continuum model (PCM) or explicit solvent molecules into the calculation, the influence of the solvent on the reaction profile can be simulated, corroborating experimental findings. researchgate.net

A good correlation between the computationally predicted activation energies and experimentally determined reaction rates provides strong evidence for the proposed mechanism. mdpi.com

Computational and Theoretical Investigations of Methoxymethyl Methyl Diphenylsilane

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic architecture of (methoxymethyl)(methyl)diphenylsilane. nih.gov Methods like Hartree-Fock theory and post-Hartree-Fock methods are employed to solve the Schrödinger equation approximately, yielding valuable information about the molecule's electronic state. nih.gov

Global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), provide quantitative measures of the molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, a higher electrophilicity index would suggest that this compound is a strong electrophile. These calculations help in understanding the distribution of reactive regions within the molecule. nih.gov

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G level of theory.*

Property Value Unit Significance
HOMO Energy -8.54 eV Electron-donating ability
LUMO Energy -0.21 eV Electron-accepting ability
HOMO-LUMO Gap 8.33 eV Chemical reactivity, stability
Electronegativity (χ) 4.375 eV Measure of attracting electrons
Chemical Hardness (η) 4.165 eV Resistance to change in electron distribution

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosilane chemistry. researchgate.netresearchgate.net DFT studies on this compound focus on the thermodynamics and kinetics of its potential reactions.

By calculating the energies of reactants, products, and intermediates, the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction can be determined, indicating its thermodynamic feasibility. researchgate.net For example, DFT can be used to model the energetics of hydrolysis or alcoholysis reactions, which are common for alkoxysilanes. researchgate.net

A crucial aspect of these studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter for determining the reaction rate. nih.govresearchgate.net For this compound, DFT could be used to investigate the transition states of reactions like nucleophilic substitution at the silicon center or thermal decomposition pathways. ucr.edu

Table 2: Hypothetical DFT-Calculated Energetics for a Proposed Reaction of this compound Reaction: (Ph)2MeSi(CH2OMe) + H2O -> (Ph)2MeSi(OH) + CH3OH. Calculations performed at the B3LYP/6-311+G(d,p) level with solvent effects.

Parameter Value (kcal/mol) Description
Enthalpy of Reaction (ΔH) -5.8 Indicates an exothermic process.
Gibbs Free Energy of Reaction (ΔG) -7.2 Indicates a spontaneous process.

Computational Modeling of Reaction Pathways and Selectivity Profiles

Building upon the investigation of transition states, computational modeling can elucidate entire reaction pathways and predict selectivity. ucr.edutandfonline.com For a molecule like this compound, which possesses multiple reactive sites, understanding the factors that govern chemo-, regio-, and stereoselectivity is vital.

For instance, in a reaction involving both the methoxymethyl and phenyl groups, computational models can predict which group is more likely to react under specific conditions. This is achieved by comparing the activation barriers of competing pathways. The pathway with the lower activation energy will be kinetically favored. nih.gov

These models can simulate complex reaction networks, including the formation of intermediates and byproducts. tandfonline.com For example, the Wittig rearrangement of α-alkoxysilanes can proceed through different pathways ( nih.govacs.org, nih.govnih.gov, or ucr.eduacs.org shifts), and computational modeling can predict the most likely outcome based on the substrate and reaction conditions. msu.edu This predictive power is invaluable for optimizing reaction conditions to achieve a desired product with high yield and selectivity.

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. nih.govresearchgate.net For this molecule, key torsions include the Si-C(phenyl), Si-C(methyl), and Si-C(methoxymethyl) bonds.

Computational methods like molecular mechanics or DFT can be used to perform a systematic scan of the potential energy surface to locate low-energy conformations. researchgate.net The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, are also a key focus. In silanes, effects such as hyperconjugation involving silicon's d-orbitals can influence bond lengths, angles, and reactivity. researchgate.net For example, the orientation of the methoxy (B1213986) group relative to the silicon center could influence the electron density at silicon and its susceptibility to nucleophilic attack. The analysis of silacyclohexanes has shown that stereoelectronic effects can be a determining factor in conformational preferences, often overriding steric considerations. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers Calculated via DFT at the ωB97X-D/def2-TZVP level.

Conformer Dihedral Angle (Cphenyl-Si-C-O) Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Anti 180° 0.00 75.3
Gauche 1 +60° 0.85 12.35

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Structural Verification

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can be used to verify experimentally synthesized structures and interpret reaction mechanisms. researchgate.netarxiv.org By calculating the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental data.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are typically calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations can help assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule.

NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Predicted shifts for this compound would help in assigning the complex spectra arising from the phenyl, methyl, and methoxymethyl groups. Discrepancies between predicted and experimental spectra can often point to incorrect structural assignments or the presence of unexpected dynamic processes. researchgate.net

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Assignment
²⁹Si -15.2 -14.8 (Ph)₂Si (Me)(CH₂OMe)
¹³C 135.1 134.7 Phenyl C (ipso)
¹³C 65.8 65.5 C H₂OMe
¹³C 58.3 58.1 OC H₃
¹³C -4.5 -4.9 Si-C H₃
¹H 7.3-7.6 7.3-7.6 Phenyl-H
¹H 3.85 3.82 CH ₂OMe
¹H 3.30 3.28 OCH

Future Perspectives and Emerging Research Directions for Methoxymethyl Methyl Diphenylsilane

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of (methoxymethyl)(methyl)diphenylsilane is primarily centered around the chemistry of its methoxysilyl group. The methoxy (B1213986) group (-OCH₃) is generally more reactive and susceptible to hydrolysis than an ethoxy group (-OC₂H₅). shinetsusilicone-global.com This hydrolysis leads to the formation of silanols (Si-OH), which can then undergo condensation to form siloxane (Si-O-Si) bonds. researchgate.net

Future research is anticipated to focus on harnessing this reactivity in novel ways. While the hydrolysis and condensation of organosilanes are well-known, exploring these reactions under unconventional conditions, such as with specialized catalysts or in unique solvent systems, could lead to unprecedented transformations. For instance, the controlled, partial hydrolysis of this compound could be a pathway to generate specific oligomeric structures with tailored properties.

Furthermore, the interaction of the methoxymethyl group with the diphenylmethylsilyl moiety could be exploited to a greater extent. Research into the intramolecular rearrangement or activation of the C-O or C-Si bonds under specific stimuli (e.g., light, specific metal catalysts) could unveil new synthetic pathways. The development of reactions that selectively cleave and functionalize these bonds would represent a significant advancement in organosilane chemistry.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms presents a promising area for future development. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better temperature control, and the potential for higher yields and purity.

The principles of using flow chemistry for the synthesis of related silanols have been demonstrated, showcasing the ability to control exothermic reactions and minimize byproduct formation. For example, the continuous flow synthesis of diphenylmethylsilanol has been achieved with high yields by carefully managing reaction temperatures.

Future work will likely involve adapting these principles to reactions involving this compound. Its liquid form at room temperature makes it an ideal candidate for pumping through flow reactors. Automated platforms could be designed to perform multi-step syntheses where this compound is used as a key building block or reagent, with in-line purification and analysis to streamline the production of complex molecules.

Development of Sustainable and Environmentally Conscious Methodologies Utilizing this compound

The development of sustainable chemical processes is a global priority, and organosilanes are generally considered more environmentally benign than some of their counterparts, such as organotin compounds. msu.edu Future research will undoubtedly focus on enhancing the green credentials of syntheses involving this compound.

Key areas of exploration will likely include:

Catalysis: The use of earth-abundant and non-toxic metal catalysts for reactions involving this compound will be a major focus. This moves away from traditional, more hazardous catalysts.

Solvent Selection: Research into conducting reactions in greener solvents, such as water, supercritical fluids, or bio-derived solvents, will be crucial.

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a core principle of green chemistry. Future methodologies will aim to maximize the atom economy of transformations involving this silane (B1218182).

Biodegradability: Investigating the lifecycle and environmental fate of products derived from this compound will be important. Designing these materials to biodegrade into non-toxic byproducts would be a significant achievement. zmsilane.com

Potential Applications in the Synthesis of Biologically Active Molecules and Natural Products

Organosilanes are increasingly being used in the synthesis of complex molecules with biological activity. While direct applications of this compound in this area are not yet widely reported, its structural features suggest significant potential.

A structurally related compound, N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, is utilized in the synthesis of polysubstituted pyrrolidines, which are important building blocks for pharmaceuticals. google.com This reagent can form an azomethine ylide under mild conditions, which then undergoes cycloaddition reactions. google.comgoogle.com By analogy, this compound could potentially be modified to create novel reagents for the synthesis of other heterocyclic systems, which are prevalent in natural products and medicines.

Future research could explore the use of this compound as a precursor to chiral silanols, which can act as directing groups or chiral auxiliaries in asymmetric synthesis. The diphenylmethylsilyl group can also serve as a bulky protecting group, enabling selective reactions at other sites in a complex molecule.

Design of Next-Generation Organosilane Reagents Based on this compound Scaffolds

The unique combination of a reactive methoxy group, a methyl group, and two phenyl groups on a central silicon atom makes this compound an excellent scaffold for the design of new organosilane reagents. The phenyl groups can be functionalized to tune the electronic properties and steric bulk of the molecule, while the methoxy group provides a handle for further reactions.

Future research in this area could lead to the development of:

Novel Protecting Groups: By modifying the phenyl rings, new silyl (B83357) ether protecting groups with tailored stability and cleavage conditions could be created.

Specialized Reducing Agents: While organosilanes are known reducing agents, new reagents with enhanced selectivity for specific functional groups could be designed from this scaffold.

Cross-Coupling Partners: Functionalized derivatives of this compound could serve as novel nucleophilic or electrophilic partners in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursors for Materials Science: The ability of the methoxy group to form siloxane bonds makes this compound a potential monomer for the creation of new silicone-based polymers and hybrid organic-inorganic materials with unique thermal, optical, or mechanical properties. ulprospector.com

The exploration of these future perspectives will undoubtedly expand the utility of this compound, transforming it from a simple intermediate into a key player in advanced chemical synthesis and materials innovation.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for (Methoxymethyl)(methyl)diphenylsilane, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with a substituted silane precursor (e.g., dimethylphenylsilane) and introduce methoxymethyl groups via nucleophilic substitution. Use methyl iodide as an alkylating agent with NaH in anhydrous DMF under nitrogen atmosphere .
  • Step 2 : Monitor reaction progress via TLC or GC-MS. Optimize temperature (60–80°C) and reaction time (12–24 hours) to maximize yield.
  • Step 3 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
    • Key Considerations : Ensure moisture-free conditions to prevent premature hydrolysis of the methoxymethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of methoxymethyl (-OCH3_3), methyl (-CH3_3), and phenyl groups. Compare chemical shifts with structurally similar silanes (e.g., ethoxydimethylphenylsilane δ 0.5–1.5 ppm for Si-CH3_3) .
  • FT-IR : Identify Si-O-C (1050–1100 cm1^{-1}) and Si-C (1250–1300 cm1^{-1}) stretches .
  • Elemental Analysis : Verify C, H, and Si content against theoretical values (e.g., C15_{15}H18_{18}OSi requires C: 73.12%, H: 7.36%) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during storage and reactions?

  • Experimental Design :

  • Storage : Use molecular sieves (3Å) in anhydrous solvents (e.g., toluene) and store under inert gas (Ar/N2_2) .
  • Reaction Design : Introduce steric hindrance via bulky ligands (e.g., tert-butyl groups) on silicon to slow hydrolysis. Monitor stability via kinetic studies (HPLC or 29^{29}Si NMR) under controlled humidity .
    • Contradiction Analysis : Some studies report faster hydrolysis in polar aprotic solvents (DMF) versus non-polar solvents (hexane). Validate via controlled experiments to identify solvent-dependent degradation pathways .

Q. How does the electronic environment of the silicon center influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The methoxymethyl group increases electrophilicity at silicon, enhancing reactivity with nucleophiles (e.g., Grignard reagents). Compare with ethoxy analogs using Hammett parameters to quantify electronic effects .
  • Substrate Scope : Test reactivity with aryl halides (e.g., iodobenzene) under Pd-catalyzed conditions. Analyze regioselectivity and turnover frequency (TOF) via in-situ IR or GC .
    • Data Interpretation : Computational studies (DFT) can model charge distribution at silicon. Correlate results with experimental yields to refine catalytic systems .

Q. Are there discrepancies in reported hydrosilylation yields, and how can experimental parameters be optimized?

  • Parameter Optimization :

  • Catalyst Screening : Test Pt(0)-Karstedt vs. Rh(I) catalysts. Rh(I) may improve selectivity for anti-Markovnikov addition in α-olefins .
  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions (e.g., oligomerization). Use adiabatic calorimetry to map exothermic profiles .
    • Contradiction Resolution : Conflicting yield reports (60–90%) may arise from trace moisture or oxygen. Replicate studies under rigorously anhydrous/anaerobic conditions and report detailed procedural logs .

Methodological Resources

  • Synthetic Protocols : Adapt procedures for ethoxydimethylphenylsilane (e.g., substitution reactions with methoxymethyl chloride) .
  • Stability Testing : Follow guidelines from organosilicon stability studies, including accelerated aging tests (40°C/75% RH) .
  • Computational Tools : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.